6,7-Dimethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione
Overview
Description
ACEA-1328 is a small molecule drug that acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. It was initially developed by Purdue Pharma LP and has been studied for its potential therapeutic applications in nervous system diseases, particularly in pain management .
Preparation Methods
The synthesis of ACEA-1328 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
ACEA-1328 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: ACEA-1328 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
ACEA-1328 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Pain Management: ACEA-1328 has shown potential in blocking morphine tolerance and enhancing the antinociceptive effects of opioids.
Neuropharmacology: The compound has been studied for its effects on NMDA receptors and its potential to prevent cocaine-induced convulsions and lethality.
Drug Development: ACEA-1328 serves as a valuable tool in the development of new drugs targeting NMDA receptors and related pathways.
Mechanism of Action
ACEA-1328 exerts its effects by antagonizing the glycine site of the NMDA receptor. This inhibition prevents the activation of the receptor by glycine, thereby modulating the excitatory neurotransmission mediated by glutamate. The compound’s mechanism of action involves binding to the glycine site and blocking the receptor’s function, which can lead to reduced pain perception and prevention of neurotoxicity .
Comparison with Similar Compounds
ACEA-1328 is part of a class of compounds known as NMDA receptor antagonists. Similar compounds include:
ACEA-1021: Another NMDA receptor antagonist with similar properties and applications.
MK-801: A well-known NMDA receptor antagonist used in research for its neuroprotective effects.
Memantine: An NMDA receptor antagonist used clinically for the treatment of Alzheimer’s disease.
ACEA-1328 is unique in its specific antagonism at the glycine site of the NMDA receptor, which distinguishes it from other NMDA receptor antagonists that may target different sites or have different mechanisms of action .
Properties
Molecular Formula |
C10H9N3O4 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
6,7-dimethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H9N3O4/c1-4-3-6-7(8(5(4)2)13(16)17)12-10(15)9(14)11-6/h3H,1-2H3,(H,11,14)(H,12,15) |
InChI Key |
CYJRVSOLVYLORV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])NC(=O)C(=O)N2 |
Synonyms |
5-nitro-6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione ACEA 1328 ACEA-1328 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.